![molecular formula C13H11N3O5 B5122801 methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5122801.png)
methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and potential applications in the field of medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of nucleic acids, leading to cell death.
Biochemical and Physiological Effects:
Methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and has been investigated as a potential chemotherapeutic agent. Additionally, it has been shown to have antimicrobial activity against various bacterial strains and has been investigated as a potential antibiotic.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate is its potent antitumor and antimicrobial activity. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on Methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate. One potential direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Additionally, it may be worthwhile to investigate its potential as an antibiotic for the treatment of bacterial infections. Finally, it may be interesting to investigate its potential as a material for use in various applications, such as electronics or energy storage.
Synthesis Methods
Methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-aminobenzoic acid with ethyl cyanoacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl iodide to obtain the final product.
Scientific Research Applications
Methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit potent antitumor activity and has been investigated as a potential chemotherapeutic agent. Additionally, it has been shown to have antimicrobial activity against various bacterial strains and has been investigated as a potential antibiotic.
properties
IUPAC Name |
methyl 2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-21-12(19)7-4-2-3-5-9(7)14-6-8-10(17)15-13(20)16-11(8)18/h2-6H,1H3,(H3,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOWBYLQDOFKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=CC2=C(NC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646580 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 2-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate |
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